2-(3-Fluoro-4-methylbenzoyl)pyridine

Physicochemical profiling Medicinal chemistry SAR building blocks

2-(3-Fluoro-4-methylbenzoyl)pyridine (CAS 1261730-73-7, molecular formula C13H10FNO, molecular weight 215.22 g/mol) is a fluorinated aryl-phenylketone belonging to the 2-benzoylpyridine class. It features a pyridine ring acylated at the 2-position with a 3-fluoro-4-methylbenzoyl group, combining an electron-withdrawing fluorine substituent (meta to carbonyl) with an electron-donating methyl group (para to carbonyl) on the same phenyl ring.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
Cat. No. B7991982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoro-4-methylbenzoyl)pyridine
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F
InChIInChI=1S/C13H10FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3
InChIKeyVAGAPTQRVOXRAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoro-4-methylbenzoyl)pyridine: Physicochemical Profile and Structural Baseline for Research Procurement


2-(3-Fluoro-4-methylbenzoyl)pyridine (CAS 1261730-73-7, molecular formula C13H10FNO, molecular weight 215.22 g/mol) is a fluorinated aryl-phenylketone belonging to the 2-benzoylpyridine class . It features a pyridine ring acylated at the 2-position with a 3-fluoro-4-methylbenzoyl group, combining an electron-withdrawing fluorine substituent (meta to carbonyl) with an electron-donating methyl group (para to carbonyl) on the same phenyl ring . This dual-substitution pattern distinguishes it from simpler mono-substituted analogs and is of interest in medicinal chemistry for modulating electronic, steric, and lipophilic properties in structure-activity relationship (SAR) campaigns [1].

Why 2-(3-Fluoro-4-methylbenzoyl)pyridine Cannot Be Simply Replaced by Mono-Substituted or Regioisomeric Analogs


Substituting 2-(3-fluoro-4-methylbenzoyl)pyridine with a mono-substituted analog such as 2-(4-methylbenzoyl)pyridine (Log P ~3.11, MW 197.23) or 2-(3-fluorobenzoyl)pyridine (MW 201.20) alters both the molecular weight and lipophilicity, which can shift pharmacokinetic and target-binding profiles [1]. The regioisomer 2-(3-fluorobenzoyl)-4-methylpyridine (CAS 1187166-69-3), where the methyl group resides on the pyridine rather than the benzoyl ring, has the same molecular formula but a different spatial and electronic distribution, precluding direct interchangeability in SAR-dependent applications . The 3-fluoro-4-methylphenyl motif specifically has been validated in a co-crystal structure with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1, PDB 3CH6), demonstrating that this substitution pattern can engage specific binding pockets in ways that mono-substituted or regioisomeric variants cannot [2].

Quantitative Comparative Evidence for 2-(3-Fluoro-4-methylbenzoyl)pyridine Against Closest Analogs


Molecular Weight Differentiation from Unsubstituted and Mono-Substituted Analogs

The molecular weight of 2-(3-Fluoro-4-methylbenzoyl)pyridine (215.22 g/mol) is significantly higher than that of the unsubstituted parent 2-benzoylpyridine (183.21 g/mol, Δ = +32.01) and both mono-substituted variants: 2-(4-methylbenzoyl)pyridine (197.23 g/mol, Δ = +17.99) and 2-(3-fluorobenzoyl)pyridine (201.20 g/mol, Δ = +14.02) . This molecular weight increase arises from the simultaneous incorporation of fluorine (+18.00 vs. H) and methyl (+14.03 vs. H) substituents.

Physicochemical profiling Medicinal chemistry SAR building blocks

Lipophilicity (Log P) Trend Across Substituted 2-Benzoylpyridine Analogs

Based on available experimental and calculated Log P values for structurally related analogs, a clear lipophilicity gradient exists across the 2-benzoylpyridine series: 2-benzoylpyridine (Log P = 1.88–1.90; cLogP = 2.278), 2-(4-methylbenzoyl)pyridine (Log P = 3.11), and the target compound 2-(3-fluoro-4-methylbenzoyl)pyridine, which is predicted to have intermediate lipophilicity due to the opposing effects of the lipophilic methyl group and the polarity-enhancing fluorine atom [1][2]. The 3-fluoro substituent partially offsets the Log P increase imparted by the 4-methyl group, yielding a compound with balanced partition characteristics compared to the high-Log P 4-methyl analog.

Lipophilicity Drug-likeness Property prediction

Purity Specifications and Vendor Availability for Reproducible Research Procurement

2-(3-Fluoro-4-methylbenzoyl)pyridine is commercially available from multiple vendors with specified purity grades: Fluorochem offers 97.0% purity (Product Code F394855), MolCore provides NLT 98% purity under ISO certification, ChemScene supplies ≥98% purity (Cat. CS-0549676), and Leyan offers 98% purity (Product 1620337) . In contrast, the closely related analog 2-(3-fluorobenzoyl)pyridine is typically available at 95–97% purity, and 2-(4-methylbenzoyl)pyridine at 95% minimum purity, indicating that the dual-substituted target compound can be sourced at comparable or higher purity specifications for demanding applications .

Quality control Procurement specifications Reproducibility

Validated Target Engagement of the 3-Fluoro-4-methylphenyl Motif in 11β-HSD1 Inhibition

The 3-fluoro-4-methylphenyl-pyridine scaffold, as embodied in the closely related derivative (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)methanone (DrugBank DB06992), has been co-crystallized with human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) at 2.35 Å resolution (PDB 3CH6), confirming direct target engagement [1][2]. While quantitative IC50 values for 2-(3-Fluoro-4-methylbenzoyl)pyridine itself have not been reported in the peer-reviewed literature as of the search date, the validated binding of the 3-fluoro-4-methylphenyl pharmacophore in a therapeutically relevant enzyme pocket supports its differentiation from analogs lacking this specific substitution pattern [3].

11β-HSD1 Metabolic disease Crystallography Kinase inhibition

Dual Electronic Modulation: Combined Inductive (-I) Withdrawal and Hyperconjugative (+I) Donation on a Single Aryl Ring

The simultaneous presence of fluorine (Hammett σₘ = +0.34) and methyl (Hammett σₚ = -0.17) substituents on the benzoyl ring of 2-(3-fluoro-4-methylbenzoyl)pyridine creates a unique electronic environment not achievable with either substituent alone [1]. This intra-ring push-pull system modulates the electrophilicity of the carbonyl carbon, affecting both acylation reactivity for downstream derivatization and potential hydrogen-bonding interactions with biological targets. In contrast, 2-(4-methylbenzoyl)pyridine carries only electron-donating character, while 2-(3-fluorobenzoyl)pyridine bears only electron-withdrawing character, making each a less versatile intermediate for electronic tuning .

Electronic effects SAR design Reactivity tuning

Optimal Application Scenarios for 2-(3-Fluoro-4-methylbenzoyl)pyridine Based on Evidence-Based Differentiation


SAR-Oriented Medicinal Chemistry: Building Block for Dual-Substituted Benzoylpyridine Libraries

For medicinal chemistry programs requiring systematic exploration of electronic and lipophilic space around a 2-benzoylpyridine core, 2-(3-fluoro-4-methylbenzoyl)pyridine serves as a key intermediate that simultaneously incorporates fluorine (enhancing metabolic stability and modulating pKa of adjacent groups) and methyl (providing steric bulk and lipophilicity). This compound enables the construction of focused libraries where the combined effect of both substituents can be evaluated, as opposed to using mono-substituted building blocks that require additional synthetic steps to introduce the second substituent . The validated engagement of the 3-fluoro-4-methylphenyl motif with 11β-HSD1 (PDB 3CH6) further supports its use in metabolic disease target campaigns [1].

Physicochemical Reference Standard for Method Development and Property Prediction Models

The well-defined purity specifications (97.0–98%) across multiple vendors, combined with its intermediate molecular weight (215.22 g/mol) and balanced lipophilicity profile, make 2-(3-fluoro-4-methylbenzoyl)pyridine suitable as a reference compound for calibrating HPLC methods, Log P determination assays, and computational property prediction models in the 2-benzoylpyridine chemical space . Its dual substitution provides a more stringent test case for predictive algorithms compared to simpler mono-substituted analogs [2].

Crystallography and Biophysical Fragment Screening: Pharmacophore Validation

Given the successful co-crystallization of a closely related analog (DB06992) with 11β-HSD1, 2-(3-fluoro-4-methylbenzoyl)pyridine and its derivatives are appropriate starting points for fragment-based drug discovery (FBDD) and structure-based design campaigns targeting enzymes within the short-chain dehydrogenase/reductase (SDR) family [1]. The compound's relatively low molecular weight and defined substitution pattern facilitate clear interpretation of electron density maps and structure-activity relationships .

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